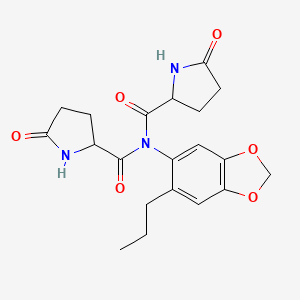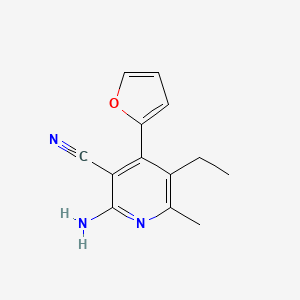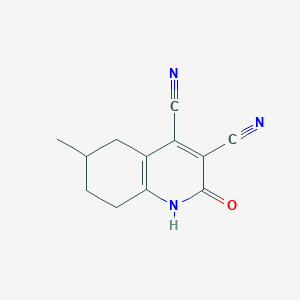![molecular formula C33H40N4O4 B14944267 (3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]](/img/structure/B14944267.png)
(3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] is a complex organic compound characterized by its unique structure, which includes isoquinoline derivatives and a pentanediyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] typically involves the condensation of isoquinoline derivatives with a pentanediyl linker. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.
化学反应分析
Types of Reactions
(3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline moieties to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, to activate the isoquinoline rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学研究应用
(3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用机制
The mechanism of action of (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] involves its interaction with specific molecular targets and pathways. The isoquinoline moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(3Z)-3-(3,3-Dimethyl-2-oxobutylidene)-1,3-dihydro-2H-indol-2-one: This compound shares structural similarities with (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide], particularly in the presence of a double-bonded oxygen and a similar ring structure.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] lies in its specific combination of isoquinoline derivatives and the pentanediyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C33H40N4O4 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC 名称 |
(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-[5-[[(3E)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanoyl]amino]pentyl]-2-oxopropanamide |
InChI |
InChI=1S/C33H40N4O4/c1-32(2)20-22-12-6-8-14-24(22)26(36-32)18-28(38)30(40)34-16-10-5-11-17-35-31(41)29(39)19-27-25-15-9-7-13-23(25)21-33(3,4)37-27/h6-9,12-15,18-19,36-37H,5,10-11,16-17,20-21H2,1-4H3,(H,34,40)(H,35,41)/b26-18-,27-19+ |
InChI 键 |
AZQMQDLBIZOQBA-SZNZDIFOSA-N |
手性 SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)C(=O)NCCCCCNC(=O)C(=O)/C=C\3/C4=CC=CC=C4CC(N3)(C)C)/N1)C |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)NCCCCCNC(=O)C(=O)C=C3C4=CC=CC=C4CC(N3)(C)C)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)

![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)

![N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14944217.png)
![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
![7-(2,4-difluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14944234.png)
![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)
![2-(4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B14944255.png)
![1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole](/img/structure/B14944266.png)
![2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14944273.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
